8-bromo-2-Dibenzofurancarboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 8-Bromo-2-Dibenzofurancarboxylic acid involves several steps, typically starting with the bromination of dibenzofuran. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The carboxylation step follows, where the brominated dibenzofuran is treated with a carboxylating agent under controlled conditions to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
8-Bromo-2-Dibenzofurancarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzofuran derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Scientific Research Applications
8-Bromo-2-Dibenzofurancarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 8-Bromo-2-Dibenzofurancarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. Similarly, its antibacterial and antiviral activities may result from its interaction with microbial enzymes or disruption of microbial cell membranes .
Comparison with Similar Compounds
8-Bromo-2-Dibenzofurancarboxylic acid can be compared with other benzofuran derivatives, such as:
2-Dibenzofurancarboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activities.
8-Chloro-2-Dibenzofurancarboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
8-Methyl-2-Dibenzofurancarboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
8-bromodibenzofuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO3/c14-8-2-4-12-10(6-8)9-5-7(13(15)16)1-3-11(9)17-12/h1-6H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPYLZWKXIRAEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3=C(O2)C=CC(=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567010 |
Source
|
Record name | 8-Bromodibenzo[b,d]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133953-32-9 |
Source
|
Record name | 8-Bromodibenzo[b,d]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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